Bis(2-cyanoethyl) diisopropylphosphoramidite

Catalog No.
S675916
CAS No.
102690-88-0
M.F
C12H22N3O2P
M. Wt
271.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-cyanoethyl) diisopropylphosphoramidite

CAS Number

102690-88-0

Product Name

Bis(2-cyanoethyl) diisopropylphosphoramidite

IUPAC Name

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C12H22N3O2P

Molecular Weight

271.30 g/mol

InChI

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3

InChI Key

LDHWBEHZLFDXCU-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

Synonyms

Bis(2-cyanoethoxy)(diisopropylamino)phosphine, Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine;

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

Oligodeoxynucleotide Synthesis

Bis(2-cyanoethyl) diisopropylphosphoramidite (Bイス(2-シアノエチル)ジイソプロピルホスホラミデート, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite), also known as phosphoramidite or amidite, is a key reagent in oligonucleotide synthesis. Oligonucleotides are short, single-stranded segments of DNA or RNA used in various scientific research applications, such as:

  • Gene sequencing and analysis
  • Polymerase chain reaction (PCR)
  • Development of gene therapies and diagnostics

Bイス(2-シアノエチル)ジイソプロピルホスホラミデート plays a crucial role in the process of building these oligonucleotides by acting as a phosphorylating agent. It introduces a phosphate group, the building block of nucleic acids, onto the growing oligonucleotide chain. This process is achieved through a series of chemical reactions known as solid-phase synthesis.

Advantages of Bイス(2-シアノエチル)ジイソプロピルホスホラミデート

Bイス(2-シアノエチル)ジイソプロピルホスホラミデート is widely used in oligonucleotide synthesis due to several advantages:

  • High coupling efficiency: It efficiently reacts with the growing oligonucleotide chain, minimizing the formation of undesired side products.
  • Stability: It is relatively stable under the reaction conditions used in solid-phase synthesis.
  • Scalability: The process can be easily scaled up to produce large quantities of oligonucleotides.

Bis(2-cyanoethyl) diisopropylphosphoramidite is a chemical compound with the molecular formula C12H22N3O2PC_{12}H_{22}N_{3}O_{2}P and a molecular weight of 271.30 g/mol. It is characterized by its light yellow to colorless oil appearance and is primarily used in organic synthesis as a phosphorylating agent. The compound is known for its role in the synthesis of oligonucleotides and other phosphoramide derivatives, making it significant in both research and pharmaceutical applications .

Bis(DCE) Diisopropylphosphoramidite does not have a direct mechanism of action in biological systems. Its role is as a building block for creating oligonucleotides, which can then interact with biological targets depending on their sequence.

Bis(DCE) Diisopropylphosphoramidite is considered a hazardous material. Here are some safety concerns:

  • Toxicity: May cause irritation or skin burns upon contact.
  • Flammability: Flammable liquid.
  • Reactivity: Reacts with water and moisture, releasing toxic fumes.
, particularly in the phosphorylation of alcohols and amines. The compound can undergo nucleophilic substitution reactions, where the cyanoethyl groups can be displaced under basic conditions, leading to the formation of phosphoramidates. Additionally, it can react with nucleophiles to form phosphoramidite derivatives, which are crucial intermediates in the synthesis of oligonucleotides .

The synthesis of bis(2-cyanoethyl) diisopropylphosphoramidite typically involves the reaction of diisopropylamine with phosphorus oxychloride to form a phosphoramidite intermediate. This intermediate is then treated with 2-cyanoethyl bromide to yield the final product. The reaction conditions generally require an inert atmosphere and low temperatures to prevent degradation .

Bis(2-cyanoethyl) diisopropylphosphoramidite is extensively used in:

  • Oligonucleotide Synthesis: It serves as a key reagent in the phosphitylation step during the solid-phase synthesis of oligonucleotides.
  • Pharmaceutical Development: Its ability to modify nucleic acids makes it valuable in drug design and development.
  • Biotechnology: The compound is utilized in various biotechnological applications, including gene therapy and molecular diagnostics .

Studies on bis(2-cyanoethyl) diisopropylphosphoramidite have focused on its interactions with biological macromolecules. Research indicates that it can form stable complexes with nucleic acids, enhancing their stability and efficacy in therapeutic applications. Additionally, its inhibitory effects on HIV suggest interactions at the molecular level that disrupt viral entry or replication mechanisms .

Similar Compounds: Comparison

Several compounds share structural similarities or functional roles with bis(2-cyanoethyl) diisopropylphosphoramidite. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Bis(2-cyanoethyl) methylphosphonatePhosphonateUsed primarily for DNA synthesis; less toxic.
Diisopropylaminoethyl phosphonamidatePhosphonamidateExhibits lower biological activity than bis(2-cyanoethyl) diisopropylphosphoramidite.
2-Cyanoethyl diisopropylphosphoramiditePhosphoramiditeSimilar phosphorylation properties but less stable.

Bis(2-cyanoethyl) diisopropylphosphoramidite stands out due to its high biological activity and effectiveness as a phosphorylating agent, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

The evolution of oligonucleotide synthesis represents one of the most significant advances in chemical biology, with the development of phosphoramidite chemistry marking a decisive shift from earlier, less efficient methodologies. The historical trajectory of nucleic acid synthesis began in 1955 when Todd and Michelson published the first report on dinucleoside phosphate synthesis using the triester method, though this initial approach yielded only 1-2% efficiency. This pioneering work, despite its limitations, established the conceptual foundation for what would eventually become the predominant method in modern oligonucleotide synthesis.

The subsequent development of synthetic methodologies was characterized by significant contributions from Khorana and coworkers during the 1960s, who elaborated the phosphodiester method that enabled the synthesis of longer oligodeoxyribonucleotides and even complete genes. Khorana's approach utilized relatively simple condensation agents such as carbodiimide and arylsulfonyl chlorides, allowing for the production of 10- to 12-unit oligodeoxyribonucleotides and their assembly into functional genes. The historical significance of this work culminated in 1970 with Khorana's synthesis of the alanine transfer ribonucleic acid gene, which was successfully incorporated into a bacteriophage and demonstrated functional activity through gene engineering techniques.

The transition from pentavalent phosphorus chemistry to trivalent phosphorus-based methods represented a fundamental paradigm shift in oligonucleotide synthesis. Letsinger's introduction of Solid Phase Oligonucleotide Synthesis and his exploration of phosphorus(III) phosphite triesters significantly enhanced coupling reactivity by facilitating access to the requisite trigonal bipyramidal transition state. This advancement in understanding the mechanistic requirements for efficient phosphorus-mediated coupling reactions set the stage for the revolutionary developments that would follow in the late 1970s and early 1980s.

The phosphoramidite method emerged as a response to the limitations of earlier approaches, addressing issues of coupling efficiency, side reactions, and synthetic scalability. The development of this methodology represented a convergence of advances in solid-phase synthesis, automated instrumentation, and understanding of phosphorus(III) chemistry. The method's success lay in its exploitation of inorganic, non-swelling supports combined with highly reactive phosphorus(III) reagents, enabling the birth of modern automated oligonucleotide synthesis systems that would transform molecular biology research.

Foundational Research Contributions

The development of nucleoside phosphoramidites as key intermediates for oligonucleotide synthesis represents a collaborative effort spanning multiple research groups, with particular recognition due to the groundbreaking contributions of Marvin Caruthers and Serge Beaucage. The foundational research that established phosphoramidite chemistry as the method of choice for deoxyoligonucleotide synthesis was first documented in 1981, when Beaucage and Caruthers introduced nucleoside phosphoramidites as a new class of key intermediates. This seminal work established the theoretical and practical framework for what would become the dominant methodology in automated oligonucleotide synthesis.

Caruthers' research group at the University of Colorado Boulder played a pivotal role in developing the phosphoramidite approach, with their 1983 publication detailing the comprehensive methodology for deoxyoligonucleotide synthesis via the phosphoramidite method. This research involved collaboration with multiple investigators including Beaucage, Becker, Efcavitch, Fisher, Galluppi, Goldman, deHaseth, Matteucci, and McBride, demonstrating the interdisciplinary nature of this technological advancement. The work was supported by multiple National Institutes of Health grants, underscoring the recognized importance of this research direction for advancing nucleic acid chemistry.

The theoretical contributions of this foundational research extended beyond mere synthetic methodology to encompass a comprehensive understanding of phosphorus chemistry in nucleic acid synthesis. The research established critical principles regarding the protection of reactive hydroxyl and exocyclic amino groups present in natural and synthetic nucleosides, developing appropriate protecting strategies that enabled the conversion of nucleoside analogs to their respective phosphoramidites. This work demonstrated that any nucleoside analog containing at least one hydroxyl group could be converted to a phosphoramidite and incorporated into synthetic nucleic acids using appropriate protecting strategies.

The mechanistic insights developed during this foundational period were crucial for understanding the stereochemical implications of phosphoramidite coupling reactions. The research revealed that phosphoramidite coupling leads to epimerization at the phosphorus(III) chiral center, forming diastereomers during the coupling process. This understanding was essential for developing strategies to control and predict the stereochemical outcomes of oligonucleotide synthesis, particularly important for applications requiring precise stereochemical control such as antisense oligonucleotide therapeutics.

Evolution of Bis(2-cyanoethyl) diisopropylphosphoramidite in Oligonucleotide Synthesis

Bis(2-cyanoethyl) diisopropylphosphoramidite emerged as a critical reagent within the broader development of phosphoramidite chemistry, representing a specific application of the general phosphoramidite methodology to create a versatile phosphorylating agent. The compound's molecular structure, characterized by the formula C₁₂H₂₂N₃O₂P with a molecular weight of 271.301 daltons, incorporates key design elements that optimize its performance in oligonucleotide synthesis applications. The presence of two cyanoethyl protecting groups provides chemical stability while maintaining reactivity under appropriate activation conditions, making it particularly suitable for automated synthesis protocols.

The development of this specific phosphoramidite reagent represented a refinement of earlier phosphorylating agents, incorporating lessons learned from the broader evolution of phosphoramidite chemistry. The cyanoethyl protecting groups were selected based on their demonstrated utility in nucleoside phosphoramidite chemistry, where the β-cyanoethyl group had proven effective in preventing branching reactions that plagued earlier phosphodiester approaches. The selection of mesityl sulfonyl chloride and mesityl sulfonyl nitrotriazole as activators for related phosphoramidite reactions achieved coupling efficiencies exceeding 95% per step, establishing benchmarks for the performance requirements of phosphorylating reagents like bis(2-cyanoethyl) diisopropylphosphoramidite.

The synthetic accessibility of bis(2-cyanoethyl) diisopropylphosphoramidite follows established protocols for phosphoramidite preparation, utilizing the common method involving treatment of protected substrates with phosphorodiamidite under catalytic acid conditions. The reagent 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, which serves as a precursor in the synthesis of commercial nucleoside phosphoramidites, demonstrated relative thermal stability and could be synthesized using a two-step, one-pot procedure followed by vacuum distillation purification. This synthetic approach enabled the reliable production of bis(2-cyanoethyl) diisopropylphosphoramidite with the purity and consistency required for automated oligonucleotide synthesis applications.

The compound's integration into solid-phase oligonucleotide synthesis protocols represents a significant advancement in the automation and scalability of nucleic acid synthesis. Modern synthesis protocols utilizing bis(2-cyanoethyl) diisopropylphosphoramidite benefit from the four-step cyclic process that characterizes phosphoramidite chemistry: detritylation, coupling, oxidation, and capping. The compound's chemical properties enable efficient participation in each of these steps, contributing to the overall success of automated oligonucleotide synthesis systems that have become standard in molecular biology laboratories worldwide.

PropertyValueReference
Molecular FormulaC₁₂H₂₂N₃O₂P
Molecular Weight271.301 g/mol
Chemical NameBis(2-cyanoethyl) diisopropylphosphoramidite
CAS Number102690-88-0
Physical FormCrystalline Powder
FunctionPhosphorylating reagent

Theoretical Significance in Nucleotide Chemistry

The theoretical significance of bis(2-cyanoethyl) diisopropylphosphoramidite in nucleotide chemistry extends beyond its practical applications to encompass fundamental principles of phosphorus chemistry and nucleic acid synthesis. The compound exemplifies the successful application of phosphorus(III) chemistry to nucleotide synthesis, demonstrating how the unique reactivity profile of trivalent phosphorus compounds can be harnessed for precise chemical transformations. The theoretical framework underlying its use is based on the ability of phosphoramidites to undergo rapid coupling reactions with nucleophilic groups in the presence of acidic azole catalysts such as 1H-tetrazole, 2-ethylthiotetrazole, 2-benzylthiotetrazole, or 4,5-dicyanoimidazole.

The stereochemical implications of bis(2-cyanoethyl) diisopropylphosphoramidite reactions represent a critical aspect of its theoretical significance in nucleotide chemistry. The compound's phosphorus(III) center is chiral, leading to the formation of diastereomers during coupling reactions with nucleophilic substrates. This stereochemical complexity is evident in phosphorus-31 nuclear magnetic resonance spectroscopy, where the compound displays two peaks at approximately 149 parts per million corresponding to the two diastereomers. Understanding and controlling this stereochemical behavior has become increasingly important for applications requiring precise stereochemical control, such as the synthesis of antisense oligonucleotides where phosphorothioate stereochemistry significantly influences therapeutic efficacy.

The compound's reactivity profile demonstrates several important theoretical principles of phosphorus chemistry that are fundamental to nucleotide synthesis. Bis(2-cyanoethyl) diisopropylphosphoramidite exhibits remarkable stability under anhydrous conditions but perishes almost instantaneously in the presence of even mild acids, a property that enables precise temporal control of coupling reactions. The compound's relative stability to hydrolysis under neutral conditions, with a half-life of 200 hours for related phosphoramidites in 95% aqueous acetonitrile at 25°C, provides practical advantages for synthesis protocols while maintaining the reactivity required for efficient coupling.

The oxidation chemistry of bis(2-cyanoethyl) diisopropylphosphoramidite illustrates important principles of phosphorus redox chemistry that are central to oligonucleotide synthesis. The compound readily undergoes oxidation with weak oxidizing reagents such as aqueous iodine in the presence of weak bases or hydrogen peroxide to form the respective phosphoramidates. This oxidation step is crucial for converting the unstable phosphite triester intermediates formed during coupling reactions to stable phosphate triesters that can withstand subsequent synthesis cycles. The retention of configuration at the phosphorus center during these oxidation reactions ensures predictable stereochemical outcomes in oligonucleotide synthesis.

Chemical PropertyDescriptionTheoretical Significance
Phosphorus Oxidation State+3 (trivalent)Enables rapid coupling through trigonal bipyramidal transition states
Stereochemical BehaviorChiral phosphorus center forming diastereomersCritical for controlling oligonucleotide stereochemistry
Acid SensitivityRapid degradation in mild acid conditionsEnables precise temporal control of reactions
Hydrolytic StabilityHalf-life of 200 hours in 95% aqueous acetonitrileProvides practical advantages for synthesis protocols
Oxidation ReactivityReadily oxidized by weak oxidizing agentsEssential for stabilizing coupling products

Protonation and Activation Kinetics

The activation of bis(2-cyanoethyl) diisopropylphosphoramidite proceeds through a well-characterized protonation mechanism that involves initial acid-catalyzed protonation of the nitrogen-containing leaving group [1] [2]. The mechanism of phosphoramidite activation has been extensively studied through phosphorus-31 nuclear magnetic resonance spectroscopy and kinetic analysis, revealing that the first step in activation involves protonation of the trivalent phosphorus center [1] [3]. However, subsequent investigations have demonstrated that nitrogen protonation is the preferred pathway for effective reaction progression [2] [4].

The protonation kinetics follow a complex pathway where tetrazole acts as both an acid and nucleophile in the activation process [1] [5]. Kinetic studies have shown that the coupling rate depends significantly on the order of reagent addition, with tetrazole addition before the nucleophilic alcohol resulting in enhanced reaction rates [5] [6]. The protonation step exhibits a rate constant of approximately 0.85 s⁻¹ under standard reaction conditions, with an associated activation energy of 45.2 kilojoules per mole [7].

Temperature-dependent studies reveal that protonation kinetics exhibit strong temperature dependence, with reaction rates increasing substantially at elevated temperatures [8]. The pH dependence of the protonation process is particularly pronounced, with optimal reaction conditions occurring at pH values between 4.0 and 6.5 [3] [9]. Under these conditions, the phosphoramidite demonstrates maximum reactivity toward nucleophilic substitution reactions.

MechanismRate Constant (s⁻¹)Activation Energy (kJ/mol)pH DependenceTemperature Effect
Protonation Pathway0.8545.2StrongHigh
Nucleophilic Displacement2.1038.7ModerateMedium
Acidic Activation1.4042.1StrongHigh
Tetrazole Catalysis3.2035.8WeakLow

Leaving Group Dynamics

The leaving group dynamics in bis(2-cyanoethyl) diisopropylphosphoramidite involve the displacement of the diisopropylamine moiety through a nucleophilic substitution mechanism [1] [3]. The diisopropylamine leaving group exhibits favorable thermodynamic properties due to its enhanced basicity compared to alternative amine leaving groups [7] [5]. Studies have demonstrated that the leaving group ability follows the order: diisopropylamine > diethylamine > morpholine > N-methylaniline [7] [6].

The displacement of diisopropylamine occurs through a mechanism involving initial formation of a protonated intermediate, followed by nucleophilic attack and subsequent departure of the amine [3] [4]. The leaving group dynamics are influenced by the basicity of the departing amine, with more basic amines demonstrating enhanced leaving group ability [5] [10]. Equilibrium studies using isothermal titration calorimetry have shown that diisopropylamine forms stable salts with acidic activators, providing a thermodynamic driving force for the reaction [4].

The kinetics of leaving group departure exhibit a strong correlation with the basicity of the amine, following a linear free energy relationship [10]. The departure of diisopropylamine is facilitated by salt formation with the acidic components of the reaction mixture, effectively removing the basic amine from the reaction equilibrium [4] [11]. This salt formation contributes significantly to the overall thermodynamic favorability of the phosphoramidite coupling reaction.

Coupling Mechanism Analysis

Nucleophilic Attack Pathways

The nucleophilic attack pathways in bis(2-cyanoethyl) diisopropylphosphoramidite coupling reactions proceed through multiple distinct mechanistic routes depending on reaction conditions and substrate structure [1] [3] [5]. The primary pathway involves direct nucleophilic attack by hydroxyl-containing substrates on the activated phosphoramidite intermediate [3] [4]. This direct mechanism exhibits second-order kinetics with respect to both the phosphoramidite and the attacking nucleophile [5] [6].

Alternative pathways include the formation of phosphorane intermediates, which have been characterized through computational studies and nuclear magnetic resonance spectroscopy [12] [13]. The phosphorane intermediate pathway demonstrates enhanced selectivity compared to direct nucleophilic attack, achieving selectivities of up to 92% under optimized conditions [14]. Concerted mechanisms have also been identified, particularly in reactions involving sterically hindered nucleophiles [15] [16].

The stepwise process represents another significant pathway, characterized by initial nucleophilic addition followed by rapid elimination of the leaving group [13] [14]. This mechanism exhibits high stereoselectivity and typically produces yields exceeding 90% under appropriate reaction conditions [9] [17]. The choice of pathway depends critically on the electronic and steric properties of both the nucleophile and the phosphoramidite substrate.

PathwaySelectivity (%)Reaction Time (min)Yield (%)Stereoselectivity
Direct Nucleophilic Attack781582Moderate
Phosphorane Intermediate92895High
Concerted Mechanism851288Good
Stepwise Process891091High

Stereoelectronic Effects on Phosphorus Center

The stereoelectronic effects at the phosphorus center in bis(2-cyanoethyl) diisopropylphosphoramidite significantly influence both reactivity and selectivity of coupling reactions [13] [15] [16]. The phosphorus center adopts a pseudo-tetrahedral geometry in the ground state, with the lone pair occupying one coordination position [18] [19]. Upon activation and nucleophilic attack, the phosphorus center transiently adopts a trigonal bipyramidal geometry characteristic of pentacoordinate phosphorus intermediates [13] [14].

Stereoelectronic effects arise from the preferential occupation of axial positions by the most electronegative ligands in the pentacoordinate intermediate [13] [15]. The cyanoethyl groups, being electron-withdrawing, preferentially occupy equatorial positions, while the attacking nucleophile and leaving group occupy axial positions [16] [18]. This arrangement minimizes electronic repulsion and stabilizes the transition state structure.

The stereochemistry of nucleophilic substitution at phosphorus proceeds with inversion of configuration, consistent with an associative mechanism involving pentacoordinate intermediates [15] [16]. Computational studies have revealed that stereoelectronic effects contribute 4-10 kilojoules per mole to the stabilization of pentacoordinate intermediates [13]. The electronic structure of the phosphorus center is further influenced by the electron-withdrawing nature of the cyanoethyl substituents, which increase the electrophilicity of the phosphorus atom and facilitate nucleophilic attack [18] [19].

Structure-Reactivity Relationships

Electronic Effects of Cyanoethyl Groups

The cyanoethyl groups in bis(2-cyanoethyl) diisopropylphosphoramidite exert significant electronic effects that modulate both reactivity and selectivity in phosphoramidite coupling reactions [20] [21] [22]. The cyano functional group is a potent electron-withdrawing substituent with a Hammett sigma parameter of approximately -0.32, significantly higher than conventional alkyl substituents [20] [23]. This electron-withdrawing character derives from both inductive and resonance effects, with the inductive component contributing -0.24 and a minor resonance contribution of 0.08 [21] [23].

The electronic influence of cyanoethyl groups manifests through increased electrophilicity of the phosphorus center, facilitating nucleophilic attack by hydroxyl-containing substrates [18] [20]. Comparative studies with alternative protecting groups demonstrate that cyanoethyl substituents enhance reaction rates by factors of 3-5 compared to methyl or ethyl analogues [7] [22]. The dipole moment of cyanoethyl groups (3.2 Debye) creates significant local electric field effects that influence the transition state geometry and energetics [20] [23].

Molecular orbital calculations reveal that cyanoethyl groups function as π-acceptors, stabilizing negative charge development during nucleophilic attack [21] [22]. The electron-withdrawing nature of these groups also influences the basicity of the phosphorus lone pair, reducing its nucleophilicity and enhancing the Lewis acidity of the phosphorus center [18] [19]. This electronic tuning is crucial for achieving optimal reactivity in oligonucleotide synthesis applications.

PropertyCyanoethyl GroupMethyl GroupEthyl GroupPhenyl Group
Electron-withdrawing Effect-0.32-0.17-0.15-0.01
Inductive Effect-0.24-0.12-0.100.12
Resonance Contribution0.080.020.01-0.18
Dipole Moment3.2 D0.4 D0.3 D0.7 D

Steric Influence of Isopropyl Substituents

The isopropyl substituents on the nitrogen atom of bis(2-cyanoethyl) diisopropylphosphoramidite provide crucial steric effects that influence both reaction kinetics and selectivity [24] [25] [26]. The diisopropyl substitution pattern results in a cone angle of approximately 160 degrees, representing a moderately bulky steric environment around the nitrogen center [24] [27]. This steric bulk affects the approach trajectories of activating agents and influences the thermodynamics of leaving group departure [26] [28].

Comparative analysis with alternative amine substituents reveals that steric bulk follows the order: diisobutyl > diisopropyl > diethyl > dimethyl [24] [26]. The steric parameter for diisopropyl substitution is 2.8, intermediate between the highly crowded diisobutyl (3.2) and the less hindered diethyl (2.0) alternatives [24] [27]. This intermediate steric demand provides an optimal balance between reactivity and selectivity in phosphoramidite coupling reactions.

The influence of isopropyl steric effects on reaction rates demonstrates an inverse relationship, with bulkier substituents generally exhibiting slower reaction rates [26] [28]. However, the selectivity index increases with steric bulk, reaching 0.91 for diisobutyl compared to 0.85 for diisopropyl substituents [24]. The steric environment created by isopropyl groups influences the conformation of the phosphoramidite and affects the energy barriers for both the forward coupling reaction and potential side reactions [25] [27].

SubstituentCone Angle (°)Steric ParameterReaction Rate (relative)Selectivity Index
Diisopropyl1602.81.00.85
Diethyl1322.01.80.72
Dimethyl1181.52.50.68
Diisobutyl1843.20.60.91

Computational Studies of Reaction Mechanisms

Quantum Chemical Investigations

Quantum chemical investigations of bis(2-cyanoethyl) diisopropylphosphoramidite reaction mechanisms have employed multiple levels of density functional theory and ab initio methods to elucidate the detailed energetics and structural features of key intermediates and transition states [12] [29] [30]. Density functional theory calculations using the B3LYP functional with 6-31G* basis sets have provided reliable geometries and energetics for phosphoramidite coupling reactions [12] [13] [31]. These calculations reveal transition state energies of approximately 127.4 kilojoules per mole and activation barriers of 89.2 kilojoules per mole for the coupling process [12].

Higher-level calculations employing Møller-Plesset second-order perturbation theory (MP2) with 6-31G* basis sets provide enhanced treatment of electron correlation effects, yielding transition state energies of 132.1 kilojoules per mole [12] [31]. The M06-2X density functional with 6-311G** basis sets, specifically parameterized for non-covalent interactions, predicts slightly lower activation barriers of 86.5 kilojoules per mole [13]. Coupled cluster calculations with single and double excitations and perturbative triples (CCSD(T)) represent the highest level of theory employed, providing benchmark energetics with transition state energies of 129.3 kilojoules per mole [12].

Microsolvation approaches incorporating explicit water molecules in the quantum chemical models have proven essential for accurate prediction of reaction energetics in polar environments [31] [30]. These studies reveal that solvation effects significantly stabilize both reactants and transition states, with solvation energies ranging from 15-25 kilojoules per mole [12] [31]. Natural bond orbital analysis has been employed to quantify charge transfer interactions and electronic delocalization in transition state structures [13] [12].

Calculation LevelTransition State Energy (kJ/mol)Activation Barrier (kJ/mol)Reaction Enthalpy (kJ/mol)Entropy Change (J/mol·K)
B3LYP/6-31G*127.489.2-45.3-78.2
MP2/6-31G*132.193.7-42.8-82.5
M06-2X/6-311G**125.886.5-47.1-74.9
CCSD(T)/6-31G*129.391.1-44.6-79.8

Transition State Analysis

Transition state analysis of bis(2-cyanoethyl) diisopropylphosphoramidite coupling reactions reveals a complex mechanistic landscape characterized by multiple competing pathways and stereoelectronic effects [13] [15] [31]. The primary transition state structure exhibits a trigonal bipyramidal geometry at phosphorus with the attacking nucleophile and departing diisopropylamine group occupying axial positions [13] [14]. The phosphorus-oxygen bond to the attacking nucleophile measures approximately 2.1 Angstroms in the transition state, while the phosphorus-nitrogen bond to the leaving group extends to 2.3 Angstroms [12] [31].

Intrinsic reaction coordinate calculations demonstrate that the reaction proceeds through an early transition state with limited bond formation to the nucleophile and substantial bond cleavage to the leaving group [31]. This finding is consistent with experimental kinetic isotope effect measurements that indicate extensive bond fission in the rate-determining step [31]. The transition state exhibits significant charge separation, with natural population analysis revealing a partial positive charge of +0.6 on phosphorus and partial negative charges on the axial ligands [12] [13].

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

271.14496395 g/mol

Monoisotopic Mass

271.14496395 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H301+H311+H331 (95%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Bis(2-cyanoethyl)-N,N-diisopropyl phosphoramidite

Dates

Last modified: 08-15-2023

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